7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-
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Overview
Description
7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl and Thienyl Groups: The fluorophenyl and thienyl groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Formation of the Propenyl Group: The propenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Hydroxylation: The final step involves the hydroxylation of the isoquinoline carboxamide, which can be achieved using hydroxylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, particularly in targeting breast cancer cells.
Pharmacology: It is investigated for its anti-inflammatory and anti-microbial properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl) imidazol-5-ones: These compounds are also studied for their anti-cancer properties.
N-(4-Fluorophenyl)quinazolin-4-amine: Known for its anti-inflammatory activity.
3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide: Investigated for its pharmacological effects.
Uniqueness
7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is unique due to its combination of a fluorophenyl group, a thienyl group, and a tetrahydroisoquinoline moiety
Properties
Molecular Formula |
C23H19FN2O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C23H19FN2O3S/c24-19-7-5-16(6-8-19)21(13-20-2-1-11-30-20)23(28)26-10-9-15-3-4-17(22(27)25-29)12-18(15)14-26/h1-8,11-13,29H,9-10,14H2,(H,25,27) |
InChI Key |
OLWHTXKVELVHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)NO)C(=O)C(=CC3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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